rsc133
Overview
Description
Mechanism of Action
Target of Action
RSC-133 primarily targets DNA methyltransferase DNMT1 . DNMT1 is an enzyme that maintains the methylation pattern in the DNA during replication, playing a crucial role in cellular processes such as gene expression, DNA repair, and genomic stability .
Mode of Action
RSC-133 acts as an inhibitor of DNMT1 . By inhibiting this enzyme, RSC-133 can alter the methylation pattern of the DNA, thereby affecting gene expression .
Biochemical Pathways
The inhibition of DNMT1 by RSC-133 impacts the epigenetic regulation of gene expression . This can lead to changes in the cellular phenotype, including the induction of pluripotency in somatic cells .
Pharmacokinetics
The compound’s effectiveness in inducing pluripotency suggests that it can penetrate cellular membranes and interact with its target, dnmt1 .
Result of Action
RSC-133 has been shown to increase the efficiency of reprogramming human somatic cells into pluripotent stem cells . This is achieved when RSC-133 is used in conjunction with reprogramming factors OCT4, SOX2, KLF4, and c-MYC . Furthermore, RSC-133 supports the maintenance of human pluripotent stem cells in an undifferentiated state .
Preparation Methods
Synthetic Routes and Reaction Conditions
RSC133 is synthesized through a series of chemical reactions involving indole derivativesThe synthetic route typically involves the use of reagents such as dimethyl sulfoxide and absolute ethanol, with reaction conditions carefully controlled to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs. The compound is typically produced as a crystalline solid, which is then purified using techniques such as high-performance liquid chromatography to achieve a purity of at least 95% .
Chemical Reactions Analysis
Types of Reactions
RSC133 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the indole core.
Substitution: Substitution reactions are commonly employed to introduce different functional groups, enhancing the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique biological activities.
Scientific Research Applications
RSC133 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA methylation and epigenetic modifications.
Biology: Enhances the reprogramming of human somatic cells into pluripotent stem cells and supports the maintenance of these cells in an undifferentiated state.
Medicine: Potential therapeutic applications in regenerative medicine and cancer research.
Industry: Used in the production of stem cell lines for research and therapeutic purposes
Comparison with Similar Compounds
Similar Compounds
5-Azacytidine: Another DNA methyltransferase inhibitor used in epigenetic research.
Trichostatin A: A histone deacetylase inhibitor with similar epigenetic effects.
Valproic Acid: Known for its histone deacetylase inhibitory activity and use in stem cell research
Uniqueness of RSC133
This compound is unique due to its dual inhibition of DNA methyltransferase 1 and histone deacetylase, making it a potent tool for reprogramming somatic cells and maintaining pluripotent stem cells. This dual activity sets it apart from other compounds that typically target only one of these pathways .
Properties
IUPAC Name |
3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c19-18(23)12-4-3-5-14(10-12)21-17(22)9-8-13-11-20-16-7-2-1-6-15(13)16/h1-11,20H,(H2,19,23)(H,21,22)/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUDSQGICKAEGE-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC(=O)NC3=CC=CC(=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)NC3=CC=CC(=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1418131-46-0 | |
Record name | 1418131-46-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does RSC133 influence the reprogramming of somatic cells into a pluripotent state?
A1: this compound exhibits a dual mechanism of action that contributes to its ability to enhance the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). [] Firstly, it acts as an inhibitor of histone deacetylases (HDACs), enzymes responsible for removing acetyl groups from histones. This inhibition leads to increased histone acetylation, promoting a more open chromatin structure and facilitating gene expression changes necessary for pluripotency. [] Secondly, this compound inhibits DNA methyltransferases (DNMTs), enzymes involved in DNA methylation. By inhibiting DNMTs, this compound likely prevents the hypermethylation of genes associated with pluripotency, further contributing to the successful reprogramming process. []
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